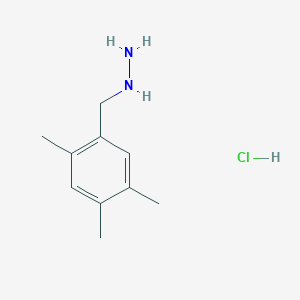

![molecular formula C8H15NO B2357089 1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine CAS No. 2418722-29-7](/img/structure/B2357089.png)

1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

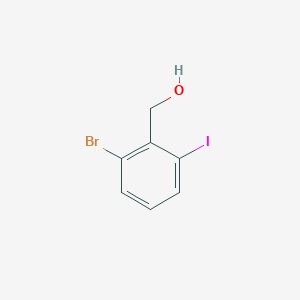

“1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine” is a chemical compound with the molecular formula C8H15NO . It is also known as "1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine" . The compound has a molecular weight of 141.21 g/mol .

Synthesis Analysis

The synthesis of this compound and similar structures has been a subject of research . For instance, a method for the synthesis of 7-oxabicyclo[2.2.1]heptanes and 8-oxabicyclo[3.2.1]octanes from acetonyl C-glycoside substrates has been described, which involves an intramolecular cyclization reaction through a nucleophilic substitution at C-5 or C-6 of C-glycosides by a 2’-enamine intermediate .

Molecular Structure Analysis

The InChI code for “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine” is 1S/C8H15NO/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7H,2-5,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule .

Physical And Chemical Properties Analysis

The compound “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine” has a molecular weight of 141.21 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 127.099714038 g/mol . The topological polar surface area is 35.2 Ų .

Wissenschaftliche Forschungsanwendungen

Bridged Aza-Bicyclic Structures

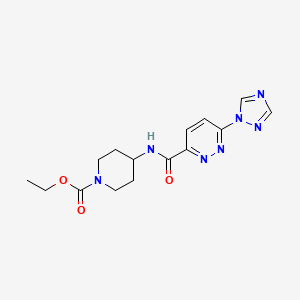

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a versatile platform for constructing bridged aza-bicyclic structures . These compounds exhibit interesting conformational features and may find applications in drug design, materials science, and catalysis.

Diazabicyclo[2.2.1]heptane Derivatives

The epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters leads to the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . These derivatives possess unique stereochemistry and could be explored as chiral ligands, catalysts, or building blocks in organic synthesis.

Controlled Cyclization

Researchers have investigated the cyclization of 7-oxabicyclo[2.2.1]heptane , which is commercially available. The preparation involves catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer . These compounds may have applications in polymer chemistry or as starting materials for further functionalization.

Zukünftige Richtungen

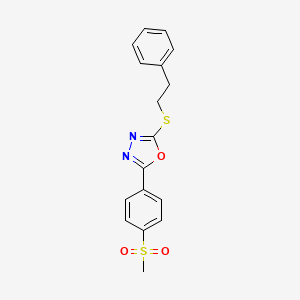

The compound “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine” and similar structures have potential applications in medicinal chemistry and agrochemistry . The development of saturated bioisosteres of the ortho-substituted phenyl ring with improved physicochemical properties suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds .

Eigenschaften

IUPAC Name |

1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZFHNUTARIPGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCC(C1)CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)